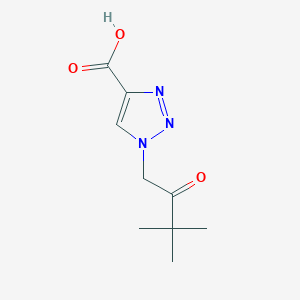

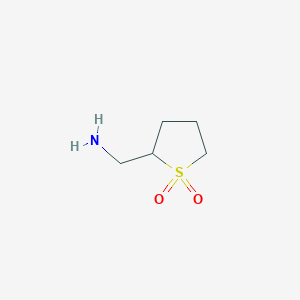

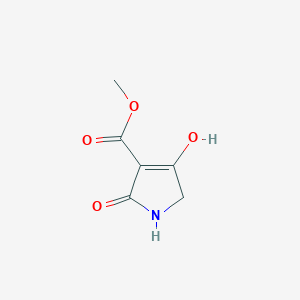

2-(Aminomethyl)-1lambda6-thiolane-1,1-dione

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

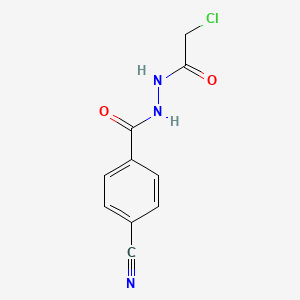

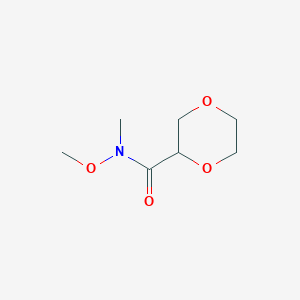

The compound appears to contain an aminomethyl group, which is a monovalent functional group with formula −CH2−NH2 . It can be described as a methyl group substituted by an amino group −NH2 .

Synthesis Analysis

While specific synthesis methods for “2-(Aminomethyl)-1lambda6-thiolane-1,1-dione” are not available, aminomethyl groups often feature tertiary amines and are usually obtained by alkylation with Eschenmoser’s salt .科研应用

Thiol-Chromene Click Chemistry for Bioimaging

One application involves the use of a coumarin-chromene derivative for thiol chemosensing in water. This derivative acts as a probe for the detection of thiols such as cysteine, homocysteine, and glutathione, without reacting to amino acids that do not contain thiols. This capability highlights its potential for designing regenerative chemodosimeters for detecting metals like Cu(2+), Hg(2+), and Cd(2+) in water. Furthermore, this derivative has been proven to detect thiols in living cells (HepG2 cells) through fluorescence enhancement, demonstrating its utility in bioimaging and the direct determination of biorelevant thiols in complex matrices like human plasma (Yang et al., 2013).

Thiol-ene Modification of Polymers

Another application is the thiol-ene modification of 1,2-polybutadiene using UV light or sunlight. This modification technique can be carried out under milder conditions, such as low or ambient temperature, and is particularly desirable for the synthesis of biohybrid samples containing sensitive functional groups like amino acids, sugars, or cholesteryl entities. This methodology points to the versatility of thiol-ene chemistry in creating functional materials under environmentally benign conditions (Brummelhuis, Diehl, & Schlaad, 2008).

Synthesis of Biodegradable Polyesteramides

Additionally, the synthesis of biodegradable polyesteramides with pendant functional groups showcases the use of morpholine-2,5-dione derivatives. These derivatives, when copolymerized with e-caprolactone or DL-lactide, lead to the formation of polyesteramides with protected functional groups, which can be further modified to introduce bioactive functionalities. This approach provides a pathway to creating polymers with specific properties for biomedical applications (Veld, Dijkstra, & Feijen, 1992).

性质

IUPAC Name |

(1,1-dioxothiolan-2-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c6-4-5-2-1-3-9(5,7)8/h5H,1-4,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVGTNCSNMGZGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(S(=O)(=O)C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Aminomethyl)-1lambda6-thiolane-1,1-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![[3-(1,3-Benzoxazol-2-YL)propyl]amine hydrochloride](/img/structure/B1526175.png)